

Commercial availability and suppliers of 1-Bromo-2-methylbut-3-en-2-ol

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Compound of Interest

Compound Name: 1-Bromo-2-methylbut-3-en-2-ol

Cat. No.: B042723

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Technical Guide: 1-Bromo-2-methylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and properties of **1-Bromo-2-methylbut-3-en-2-ol** (CAS No. 36219-40-6), a valuable building block in organic synthesis.

Commercial Availability and Suppliers

1-Bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, is available for research and development purposes. While not produced on a large industrial scale, it can be sourced from specialized chemical suppliers.

Table 1: Confirmed Suppliers of 1-Bromo-2-methylbut-3-en-2-ol

Supplier	Product Name	CAS Number	Notes
Benchchem	1-Bromo-2-methylbut- 3-en-2-ol	36219-40-6	For research use only. Not for human or veterinary use.

Note: Availability and pricing are subject to change. It is recommended to contact the supplier directly for the most current information.



Physicochemical Properties

A summary of the key physicochemical properties of **1-Bromo-2-methylbut-3-en-2-ol** is presented below. These values are primarily computed from various chemical databases.

Table 2: Physicochemical Data of 1-Bromo-2-methylbut-3-en-2-ol

Property	Value	Source
Molecular Formula	C₅H∍BrO	PubChem[1]
Molecular Weight	165.03 g/mol	PubChem[1]
CAS Number	36219-40-6	PubChem[1]
IUPAC Name	1-bromo-2-methylbut-3-en-2-ol	PubChem[1]
Synonyms	Isoprene bromohydrin, 1- Bromo-2-methyl-3-buten-2-ol	PubChem[1]
InChI Key	SWDKFXGQEDWIFI- UHFFFAOYSA-N	PubChem[1]
XLogP3	1.2	PubChem[1]
Topological Polar Surface Area	20.2 Ų	PubChem[1]
Predicted Boiling Point	186.7 ± 20.0 °C at 760 mmHg	N/A
Predicted Density	1.4 ± 0.1 g/cm ³	N/A

Synthesis and Experimental Protocols

The synthesis of **1-Bromo-2-methylbut-3-en-2-ol** can be achieved through the electrophilic addition of a bromine source to an appropriate precursor in the presence of water. Two primary methods are suggested in the literature: the reaction of isoprene with hydrobromic acid and the reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide.

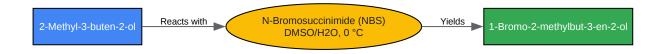
Synthesis from 2-Methyl-3-buten-2-ol using N-Bromosuccinimide (NBS)



This method involves the formation of a bromohydrin from the corresponding allylic alcohol. The reaction of 2-methyl-3-buten-2-ol with N-bromosuccinimide in an aqueous solvent system is a common strategy for this transformation.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-buten-2-ol (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 1:1 v/v).
- Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
- Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous
 magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced
 pressure. The crude product can be purified by column chromatography on silica gel using a
 mixture of hexane and ethyl acetate as the eluent to afford pure 1-Bromo-2-methylbut-3en-2-ol.



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Diagram 1. Synthesis from 2-Methyl-3-buten-2-ol.

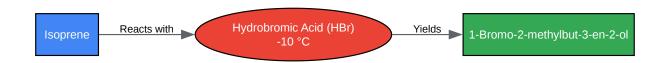
Synthesis from Isoprene and Hydrobromic Acid

This method involves the hydrobromination of isoprene. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.



Experimental Protocol:

- Reaction Setup: To a solution of isoprene (1.0 eq) in a suitable solvent such as diethyl ether
 or dichloromethane in a three-necked flask equipped with a dropping funnel and a
 thermometer, cool the mixture to -10 °C.
- Reagent Addition: Slowly add a solution of hydrobromic acid (48% in water, 1.1 eq) dropwise while maintaining the temperature between -10 °C and -5 °C.
- Reaction Monitoring: Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction by GC-MS.
- Workup: After the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer.
- Purification: Wash the organic layer with water and then with brine. Dry the organic phase
 over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting
 crude product can be purified by fractional distillation under reduced pressure to yield 1Bromo-2-methylbut-3-en-2-ol.



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Diagram 2. Synthesis from Isoprene.

Spectroscopic Data

At the time of this writing, publicly available, experimentally determined ¹H and ¹³C NMR spectra for **1-Bromo-2-methylbut-3-en-2-ol** are not readily found in common spectral databases. Researchers are advised to perform their own spectral analysis for structural confirmation upon synthesis or acquisition.

Predicted ¹H NMR Chemical Shifts: The following are predicted proton NMR chemical shifts. Actual experimental values may vary.



- -CH₃: ~1.4 ppm (s, 3H)
- -CH₂Br: ~3.5 ppm (s, 2H)
- -OH: Variable, dependent on concentration and solvent
- =CH₂: ~5.2-5.4 ppm (m, 2H)
- =CH-: ~5.9-6.1 ppm (m, 1H)

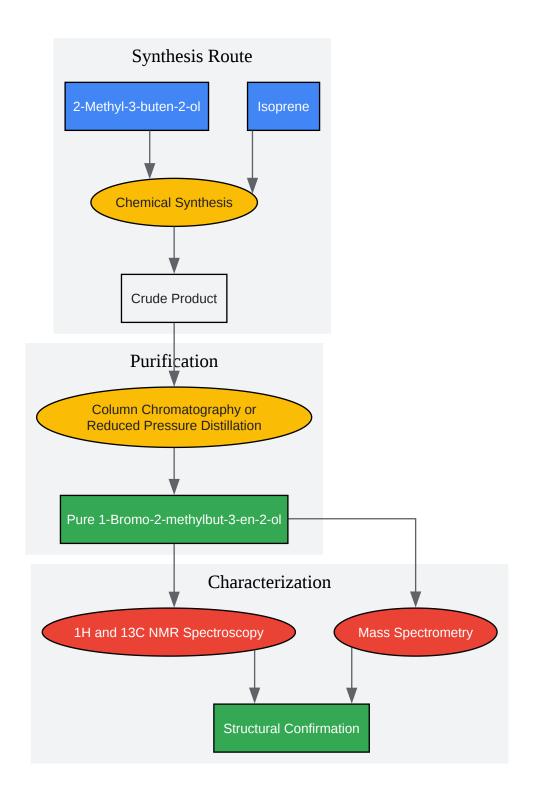
Predicted ¹³C NMR Chemical Shifts: The following are predicted carbon-13 NMR chemical shifts.

- -CH₃: ~25 ppm
- -CH₂Br: ~45 ppm
- C-OH: ~75 ppm
- =CH₂: ~115 ppm
- =CH-: ~140 ppm

Logical Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for a researcher interested in utilizing **1-Bromo-2-methylbut-3-en-2-ol**.





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Diagram 3. General Research Workflow.



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References

- 1. 1-Bromo-2-methylbut-3-en-2-ol | C5H9BrO | CID 551234 PubChem [pubchem.ncbi.nlm.nih.gov]
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